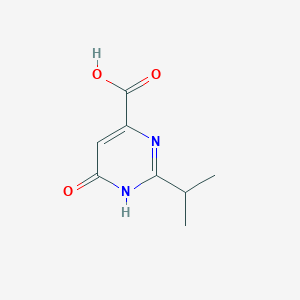

2-Isopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Beschreibung

2-Isopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a dihydropyrimidine core substituted with an isopropyl group at position 2, a ketone at position 6, and a carboxylic acid at position 4. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their structural resemblance to nucleic acid bases and their role in drug development.

Eigenschaften

IUPAC Name |

6-oxo-2-propan-2-yl-1H-pyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-4(2)7-9-5(8(12)13)3-6(11)10-7/h3-4H,1-2H3,(H,12,13)(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOAASFJFVYFMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CC(=O)N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681460 | |

| Record name | 6-Oxo-2-(propan-2-yl)-3,6-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1281291-37-9 | |

| Record name | 6-Oxo-2-(propan-2-yl)-3,6-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of sodium hydride (NaH) and benzyl alcohol in N,N-dimethylformamide (DMF) as solvents. The reaction mixture is stirred at room temperature and then heated to 60°C for several hours . The product is then extracted and purified using standard techniques such as flash chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification processes are adapted to handle bulk quantities.

Analyse Chemischer Reaktionen

Types of Reactions

2-Isopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms.

Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Isopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a precursor in the study of enzyme inhibitors and other biologically active compounds.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Isopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid . This inhibition is facilitated by hydrogen bonds, π-π stacking, and hydrophobic interactions with key residues in the enzyme’s active site .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following table compares key structural and functional analogs of 2-isopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, focusing on substituents at position 2, molecular properties, and available

Key Findings from Comparative Analysis:

Stability: Compounds with aromatic substituents (e.g., pyridin-4-yl, 4-fluorophenyl) exhibit greater thermal stability, as inferred from storage recommendations (e.g., 2–8°C for pyridinyl derivatives) .

Biological Activity :

- Fluorinated analogs (e.g., 2-(4-fluorophenyl)-substituted compound) are prioritized in drug discovery due to enhanced binding affinity to biological targets, such as kinases or enzymes .

- Derivatives like Raltegravir Impurity A (a structurally related compound) underscore the role of pyrimidine-4-carboxylic acids in antiretroviral drug metabolism .

Synthetic Utility: Morpholino-substituted derivatives are often used to improve aqueous solubility, a critical factor in formulation development . Methyl-substituted analogs serve as versatile intermediates for further functionalization (e.g., amidation, esterification) .

Biologische Aktivität

2-Isopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS No. 1281291-37-9) is a heterocyclic compound with a molecular formula of C8H10N2O3 and a molecular weight of 182.18 g/mol. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor and in medicinal chemistry.

- Molecular Formula : C8H10N2O3

- Molecular Weight : 182.18 g/mol

- CAS Number : 1281291-37-9

- Structure : The compound features a pyrimidine ring with a carboxylic acid and a ketone functional group.

2-Isopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid primarily acts as an inhibitor of xanthine oxidase, an enzyme involved in the catabolism of purines, leading to the production of uric acid. By binding to the active site of xanthine oxidase, it prevents the conversion of hypoxanthine to xanthine and subsequently to uric acid, which is crucial for managing conditions like gout.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against xanthine oxidase. This property positions it as a potential therapeutic agent for hyperuricemia and gout management. Comparative analyses show that it may offer advantages over traditional inhibitors like allopurinol and febuxostat in terms of selectivity and potency.

Antioxidant Activity

Studies have demonstrated that derivatives of pyrimidine compounds, including 2-Isopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, possess notable antioxidant properties. In vitro assays have shown that these compounds can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. While specific data on its efficacy against various pathogens is limited, related pyrimidine derivatives have shown promise in inhibiting bacterial growth.

Case Study 1: Xanthine Oxidase Inhibition

A study evaluated the inhibitory effects of several pyrimidine derivatives on xanthine oxidase activity. Results indicated that 2-Isopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid had an IC50 value comparable to established xanthine oxidase inhibitors, making it a candidate for further development as a therapeutic agent .

Case Study 2: Antioxidant Evaluation

In a comparative study assessing the antioxidant activities of various compounds, 2-Isopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid showed significant free radical scavenging activity, with results indicating an inhibition percentage ranging from 71% to 82%, depending on the concentration used . This suggests its potential application in formulations aimed at combating oxidative stress.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C8H10N2O3 |

| Molecular Weight | 182.18 g/mol |

| CAS Number | 1281291-37-9 |

| Xanthine Oxidase IC50 | Comparable to allopurinol |

| Antioxidant Activity | 71% - 82% inhibition |

Q & A

Q. What are the recommended synthesis protocols for 2-Isopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting β-keto esters with urea derivatives under acidic or thermal conditions. For example, analogous pyrimidine-carboxylic acids (e.g., 2,6-dimethoxypyrimidine-4-carboxylic acid) are synthesized by cyclizing substituted malonic esters with urea in the presence of acetic acid, followed by hydrolysis to yield the carboxylic acid moiety . Purification typically involves recrystallization using ethanol/water mixtures. Key parameters include temperature control (80–100°C) and reaction time (6–12 hours).

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis or oxidation .

- Handling : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation of fine particles. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

- Stability : Monitor for discoloration or precipitate formation, which may indicate degradation. Perform periodic HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) to verify purity .

Q. What spectroscopic and chromatographic techniques are critical for structural characterization?

- Methodological Answer :

- NMR : Use - and -NMR in DMSO-d6 to confirm substitution patterns and hydrogen bonding (e.g., NH and OH protons appear downfield at δ 10–12 ppm) .

- IR : Identify carbonyl stretches (C=O at ~1700 cm) and hydroxyl groups (broad peak ~3200 cm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] at m/z 213.1) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (pH, temperature) .

- Purity Validation : Compare HPLC profiles of batches; impurities >2% can skew bioactivity results .

- Structural Analog Analysis : Test derivatives (e.g., 6-(4-chlorophenyl) analogs) to isolate structure-activity relationships (SAR) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability across studies .

Q. What computational strategies predict the compound’s interaction with enzymatic targets?

- Methodological Answer :

- Molecular Docking : Employ AutoDock Vina to model binding to dihydrofolate reductase (DHFR), a common pyrimidine-targeted enzyme. Use the PyMOL visualization suite to analyze hydrogen bonds and steric clashes .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation in TIP3P water model) .

- QM/MM Calculations : Combine Gaussian (DFT/B3LYP) and AMBER to study reaction mechanisms (e.g., nucleophilic attack at the pyrimidine C4 position) .

Q. What strategies improve the compound’s aqueous solubility for in vitro assays?

- Methodological Answer :

- Salt Formation : React with sodium bicarbonate to generate the sodium salt, increasing solubility 10-fold (test via shake-flask method) .

- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes (10% w/v) without compromising cell viability .

- pH Adjustment : Dissolve in PBS (pH 7.4) for zwitterionic forms; monitor stability via UV-Vis spectroscopy (λ = 280 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.